2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
Overview
Description
The compound "2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile" is a heterocyclic molecule that belongs to the pyrrolopyrimidine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of such compounds typically includes a pyrrolopyrimidine core, which is a fused bicyclic ring system combining pyrrole and pyrimidine rings.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of NaOH in ethanol has been used to synthesize related triazolopyrimidine carbonitriles . Another approach involves a Cu(I)-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitriles under an oxygen atmosphere, leading to the formation of pyridopyrimidine carbonitriles . Additionally, a three-component condensation method has been employed to synthesize hydroxypyrimidine carbonitriles using aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of synthesized compounds can be confirmed by inspecting their 1H-NMR, 13C-NMR, IR, and MS spectra . X-ray crystallography has also been used to determine the crystal structure of a related compound, revealing details such as unit cell dimensions and the coplanarity of the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo a range of chemical reactions. A dimerization reaction followed by pyrrole cyclization has been observed when treating certain quinazolineacetonitriles with sodium hydride, leading to the formation of aminonitriles . Additionally, reactions with formic acid, phosphorus oxychloride, and aromatic amines have been used to synthesize pyrrolopyrimidine-4-amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. These properties can be characterized by techniques such as NMR, IR, UV, MS, and elemental analyses . The crystal packing of these compounds can be stabilized by intermolecular hydrogen bond interactions, as observed in X-ray crystallographic studies . Furthermore, some derivatives have been found to possess fungicidal properties, indicating their potential as bioactive molecules .
Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
Research has demonstrated the potential of 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile in synthesizing various pyrrolopyrimidine derivatives. These compounds are of interest due to their unique chemical structures and potential applications in different fields of chemistry and medicine. For instance, Hilmy (2002) reported the synthesis of pyrrolo[2,3-d]pyrimidin-4-amines from 2-aminopyrrole-3-carbonitriles, highlighting the versatility of these compounds in chemical synthesis Hilmy, 2002.
Catalysis and Synthesis of Triazolopyrimidines
Another study by Khashi, Davoodnia, and Rao Lingam (2015) explored the DMAP-catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a related compound, 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This research indicates the applicability of these compounds in creating more complex chemical structures through catalytic processes Khashi, Davoodnia, & Rao Lingam, 2015.
Potential in Antitumor Agents
Gangjee, Lin, Kisliuk, and McGuire (2005) focused on the synthesis of specific pyrrolo[2,3-d]pyrimidine derivatives as potential antitumor agents. They demonstrated that these compounds could inhibit human dihydrofolate reductase and thymidylate synthase, crucial enzymes in cancer cell proliferation Gangjee, Lin, Kisliuk, & McGuire, 2005.
Applications in Antimicrobial Agents
Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives from related compounds and evaluated their antimicrobial activity. This study showcases the potential of pyrrolo[2,3-d]pyrimidine derivatives in developing new antimicrobial agents Banothu & Bavanthula, 2012.
Novel Ring Systems and Chemical Transformations
Kim and Santilli's research from 1971 on 7-deazapurines revealed the synthesis and reactions of 5-aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile and related compounds, leading to the creation of new ring systems. This highlights the role of pyrrolopyrimidines in advancing our understanding of chemical transformations and novel structures Kim & Santilli, 1971.
Safety And Hazards
properties
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKSMYDYKXQYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332223 | |
Record name | 2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile | |
CAS RN |
69205-79-4 | |
Record name | 2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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